
3'-Ethoxy-4-dimethylaminoazobenzene
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Overview
Description
3’-Ethoxy-4-dimethylaminoazobenzene: is an organic compound belonging to the class of azobenzenes, which are characterized by the presence of a nitrogen-nitrogen double bond (azo group) linking two aromatic rings. This compound is known for its vibrant color and is used in various applications, including dyes and pigments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Ethoxy-4-dimethylaminoazobenzene typically involves the diazotization of an aromatic amine followed by coupling with another aromatic compound. One common method includes the following steps:
Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with an aromatic compound containing an electron-donating group, such as an ethoxy group, under basic conditions to form the azo compound.
Industrial Production Methods: Industrial production of 3’-Ethoxy-4-dimethylaminoazobenzene follows similar synthetic routes but on a larger scale. The process involves:
Raw Material Preparation: Sourcing and purification of starting materials.
Reaction Optimization: Scaling up the diazotization and coupling reactions with optimized conditions for temperature, pressure, and solvent use.
Chemical Reactions Analysis
Types of Reactions: 3’-Ethoxy-4-dimethylaminoazobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the azo group can yield amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst are
Biological Activity
3'-Ethoxy-4-dimethylaminoazobenzene (CAS No. 3837-54-5) is a synthetic azo compound that has garnered attention for its potential biological activities, particularly in the context of carcinogenicity and genotoxicity. This article explores the compound's biological activity, including its mechanisms of action, effects on cellular processes, and relevant case studies.
- Molecular Formula : C12H16N2O
- Molecular Weight : 204.27 g/mol
- IUPAC Name : 3'-ethoxy-N,N-dimethyl-4-(phenylazo)aniline
The biological activity of this compound is primarily attributed to its ability to interact with cellular macromolecules, leading to various biochemical effects. The azo group (-N=N-) in the compound can undergo reduction to form aromatic amines, which are known to be reactive towards DNA and proteins, potentially leading to mutagenic effects.
Carcinogenicity
Research indicates that azo compounds, including this compound, may exhibit carcinogenic properties. Studies have shown that similar compounds induce tumors in animal models, suggesting a potential risk for human exposure. For instance, transplacental administration of related azo dyes has led to tumor formation in neonatal mice .
Genotoxicity
Genotoxic effects have been documented for several azo compounds. The metabolic activation of these compounds can lead to the formation of DNA adducts, which are critical in the initiation of cancer. In vitro studies have demonstrated that this compound can induce mutagenic changes in bacterial strains such as Salmonella typhimurium .
Case Studies and Research Findings
- Tumor Induction Studies :
- Mutagenicity Testing :
- Mechanistic Insights :
Data Summary Table
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3'-Ethoxy-4-dimethylaminoazobenzene?
The compound is typically synthesized via azo coupling reactions. A diazonium salt is first prepared from 3-ethoxyaniline under acidic conditions (e.g., HCl/NaNO₂ at 0–5°C). This intermediate is then coupled with N,N-dimethylaniline in a basic medium (pH 8–10) to form the azo bond. Purification involves recrystallization from ethanol or column chromatography. Reaction yields and purity depend on stoichiometric control and temperature stability during diazonium formation .
Q. Which spectroscopic methods are recommended for characterizing this compound?
Key techniques include:
- UV-Vis spectroscopy : To confirm the π→π* transition of the azo group (λₐᵦₛ ~400–500 nm).
- ¹H/¹³C NMR : For structural elucidation (e.g., ethoxy protons at δ 1.3–1.5 ppm, dimethylamino at δ 2.8–3.1 ppm).
- FT-IR : To identify functional groups (N=N stretch ~1400–1600 cm⁻¹, C-O-C at ~1250 cm⁻¹). Cross-referencing with databases like NIST Chemistry WebBook (for spectral libraries) and PubChem (for structural validation) is advised .
Q. How should researchers evaluate the compound’s stability under varying conditions?
- pH stability : Conduct accelerated degradation studies in buffered solutions (pH 3–11) with HPLC monitoring. Evidence suggests azo bonds degrade under strongly acidic/basic conditions .
- Thermal stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures. Heating above 200°C may release toxic NOx fumes, requiring fume hood use .
Advanced Research Questions
Q. How can photoisomerization kinetics of this azobenzene derivative be experimentally analyzed?
Design a setup with a UV-Vis spectrometer equipped with a monochromatic light source (e.g., 365 nm for trans→cis isomerization). Monitor absorbance changes at the λₐᵦₛ peak over time under controlled temperature. Rate constants (k) can be derived using first-order kinetics. For reproducibility, ensure consistent light intensity and sample concentration .
Q. What experimental strategies resolve contradictions in carcinogenicity data across studies?
Discrepancies may arise from dosage, exposure duration, or model systems. To address this:
- Compare TDLo (lowest toxic dose) values across species (e.g., rat TDLo: 9202 mg/kg over 30 weeks ).
- Use in vitro mutagenicity assays (Ames test) to assess DNA damage potential.
- Conduct meta-analyses adjusting for variables like metabolic activation pathways or solvent effects .
Q. What functionalization methods enable applications in materials science?
- Sulfonation : React with chlorosulfonic acid to introduce sulfonyl groups, enhancing solubility for polymer composites (see analogous methods in ).
- Cross-coupling : Utilize palladium-catalyzed reactions (e.g., Suzuki coupling) to attach aryl groups for optoelectronic materials.
- Esterification : Modify the ethoxy group with acyl chlorides for tunable hydrophobicity .
Q. Which in vitro models are optimal for toxicological profiling?
- Hepatocyte cultures : Assess metabolic activation and liver toxicity.
- Ames test (Salmonella strains TA98/TA100) : Evaluate mutagenic potential.
- Caco-2 cell monolayers : Study intestinal absorption. Pair with LC-MS to quantify metabolites. Follow OSHA guidelines for exposure limits and medical monitoring .
Q. Methodological Notes
- Handling Precautions : Use PPE (gloves, goggles), local exhaust ventilation, and avoid skin contact. Store in amber glass vials away from light to prevent isomerization .
- Data Validation : Cross-check spectral data with NIST or PubChem entries. For conflicting results, replicate experiments under standardized conditions .
Properties
CAS No. |
3837-54-5 |
---|---|
Molecular Formula |
C16H19N3O |
Molecular Weight |
269.34 g/mol |
IUPAC Name |
4-[(3-ethoxyphenyl)diazenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C16H19N3O/c1-4-20-16-7-5-6-14(12-16)18-17-13-8-10-15(11-9-13)19(2)3/h5-12H,4H2,1-3H3 |
InChI Key |
XZGKXOXICOEUQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)N=NC2=CC=C(C=C2)N(C)C |
Origin of Product |
United States |
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